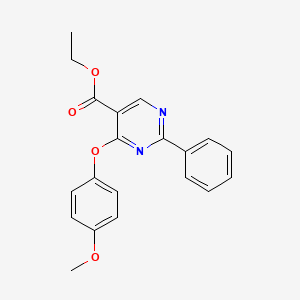
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a methoxyphenoxy group attached to the 4th position and a phenyl group attached to the 2nd position of the pyrimidine ring. The ethyl carboxylate group is attached to the 5th position of the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The phenyl, methoxyphenoxy, and ethyl carboxylate groups would be attached to this ring. The exact structure would need to be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl and methoxyphenoxy groups might be susceptible to electrophilic aromatic substitution reactions, while the ethyl carboxylate group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would need to be determined experimentally .科学的研究の応用
Antiviral Activity
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate derivatives have been investigated for their potential antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups were synthesized and tested against a range of DNA viruses and retroviruses. Several of these derivatives showed marked inhibition of retrovirus replication in cell culture, highlighting their potential for antiviral drug development (Hocková et al., 2003).
Novel Synthetic Pathways
Research has also focused on developing new synthetic pathways for creating derivatives of ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate. Microwave-mediated, solvent-free conditions have been utilized for the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines, showcasing innovative approaches to compound synthesis that could be applicable in various domains of medicinal chemistry (Eynde et al., 2001).
Improved Synthesis Methods
Efforts to improve the general synthesis of 4-aryl-5-pyrimidinecarboxylates, including ethyl 4-phenyl-5-pyrimidinecarboxylate, have been reported. These advancements in synthesis methods aim to enhance the yield and efficiency of producing pyrimidinecarboxylate derivatives, which are valuable for further pharmaceutical applications (Breaux & Zwikelmaier, 1981).
Liquid Crystal Properties
The synthesis and examination of liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including derivatives with methyl and methoxy groups, have been explored. These studies contribute to understanding the physicochemical properties of pyrimidine derivatives and their potential applications in material science (Mikhaleva, 2003).
Antioxidant and Radioprotective Activities
Novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant and radioprotective activities. For instance, a study on ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate showed promising results in reducing oxidative stress caused by ionizing radiation in Drosophila melanogaster, indicating potential for therapeutic applications (Mohan et al., 2014).
Safety and Hazards
将来の方向性
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .
特性
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCOQRLPVMVWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

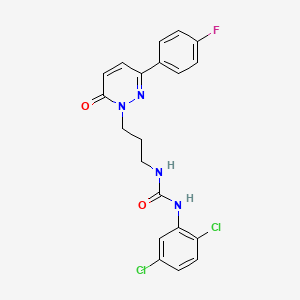
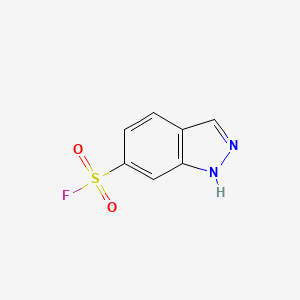
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922243.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)


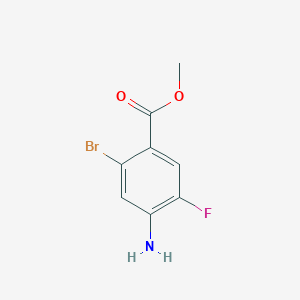
![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)
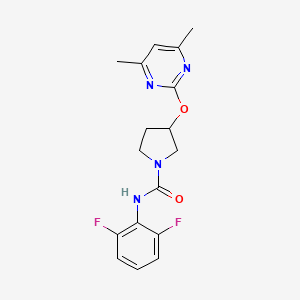

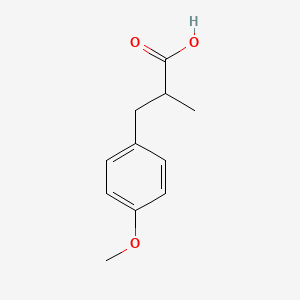
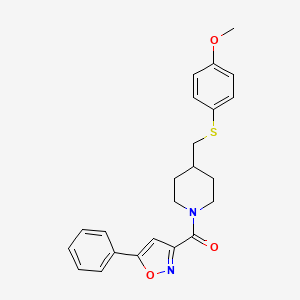
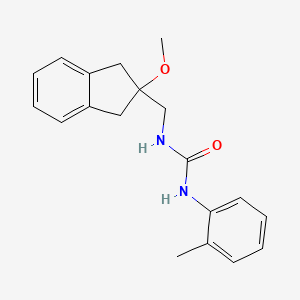
![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)